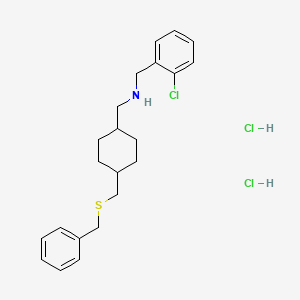
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride is a complex organic compound with a unique structure that includes a cyclohexyl ring, a benzylthiomethyl group, and a 2-chlorobenzylamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclohexyl ring and the introduction of the benzylthiomethyl group. The reaction conditions often include the use of strong bases and nucleophiles to facilitate the formation of the desired bonds. For example, the benzylthiomethyl group can be introduced through a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the cyclohexyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The benzylthiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzylthiomethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylthiomethyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzylamine derivatives.
科学研究应用
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe to study cellular processes involving sulfur-containing groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfur-containing groups is beneficial.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride involves its interaction with molecular targets in the body. The benzylthiomethyl group can interact with thiol-containing enzymes or proteins, potentially modulating their activity. The 2-chlorobenzylamine moiety may also interact with specific receptors or enzymes, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests multiple potential mechanisms.
相似化合物的比较
Similar Compounds
N-(4-(Methylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride: Similar structure but with a methyl group instead of a benzyl group.
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-bromobenzylamine dihydrochloride: Similar structure but with a bromine atom instead of chlorine.
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine monohydrochloride: Similar structure but with one less hydrochloride group.
Uniqueness
N-(4-(Benzylthiomethyl)cyclohexyl)methyl-2-chlorobenzylamine dihydrochloride is unique due to the combination of its benzylthiomethyl group and 2-chlorobenzylamine moiety, which provides distinct chemical and biological properties
属性
CAS 编号 |
63991-01-5 |
|---|---|
分子式 |
C22H30Cl3NS |
分子量 |
446.9 g/mol |
IUPAC 名称 |
1-[4-(benzylsulfanylmethyl)cyclohexyl]-N-[(2-chlorophenyl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C22H28ClNS.2ClH/c23-22-9-5-4-8-21(22)15-24-14-18-10-12-20(13-11-18)17-25-16-19-6-2-1-3-7-19;;/h1-9,18,20,24H,10-17H2;2*1H |
InChI 键 |
KOGSSBYYHIUOLQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CNCC2=CC=CC=C2Cl)CSCC3=CC=CC=C3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


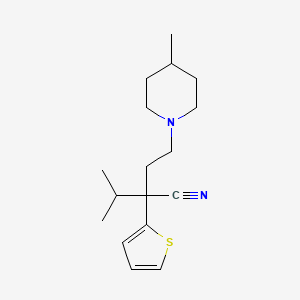
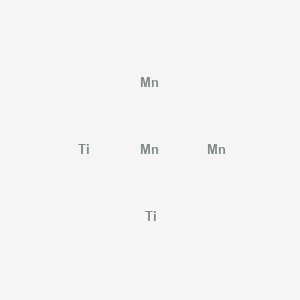
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2-chloro-4-(methylsulfanyl)benzene]](/img/structure/B14506832.png)
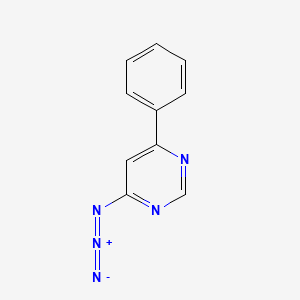
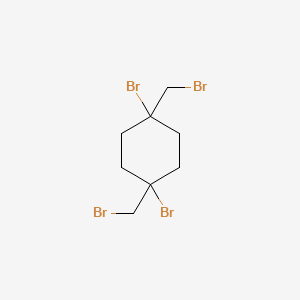
![5-Bromo-4-methyl-2,6-bis[(prop-2-en-1-yl)oxy]pyrimidine](/img/structure/B14506848.png)
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
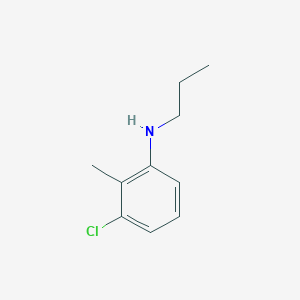


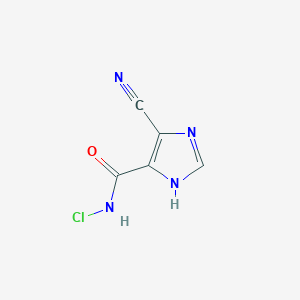
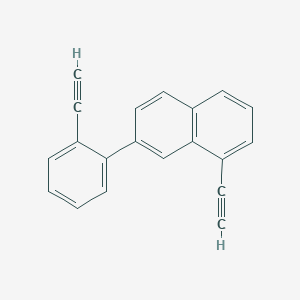
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

